N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNOVAMIFPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzo[d]thiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzo[d]thiazole is reacted with butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butyramide moiety.
Morpholine substitution: The final step involves the substitution of the amide with 3-morpholinopropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic agent for diseases where benzo[d]thiazole derivatives have shown efficacy, such as cancer or neurodegenerative disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its diverse biological activities.
6-chlorobenzo[d]thiazole: A chlorinated derivative with potential enhanced biological activity.
N-(3-morpholinopropyl)butyramide: A related amide with different substitution patterns.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to other benzo[d]thiazole derivatives. The presence of the morpholine ring and the butyramide moiety could enhance its solubility, stability, and interaction with biological targets.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 318.84 g/mol. It features a benzo[d]thiazole moiety, which is known for its pharmacological significance, and a morpholinopropyl side chain that may enhance its bioactivity.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer). The mechanism involves the modulation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against Gram-positive bacteria. This suggests that this compound may exhibit similar properties, although specific studies are needed to confirm this.
- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF7 | Induced apoptosis via p53 activation | |
| Anticancer | A549 | Reduced cell viability | |
| Antibacterial | Staphylococcus aureus | Inhibitory effect observed | |
| Anti-inflammatory | Mouse model | Reduced cytokine levels |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a 6-chlorobenzo[d]thiazol-2-amine precursor with a morpholinopropyl-substituted butyramide intermediate. Key steps include nucleophilic substitution under reflux (e.g., acetonitrile/DMF, 8–12 hours) and acidification to form the hydrochloride salt .
- Critical Parameters : Temperature control (70–90°C), solvent polarity (acetonitrile for solubility), and stoichiometric ratios of arylpiperazine or morpholine derivatives. Triethylamine is often used as a base to neutralize HCl byproducts .
- Validation : Purity (>95%) is confirmed via HPLC, while structural integrity is verified using H/C NMR (e.g., δ 2.75 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Key Properties : Solubility (polar aprotic solvents > aqueous buffers), melting point (225–226°C observed in analogues), and stability under acidic/basic conditions .
- Techniques :
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Spectroscopy : IR (e.g., 1686 cm for amide C=O stretch) and UV-Vis for electronic transitions in the benzothiazole ring .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and standardize cell lines (e.g., HEK293 vs. HeLa) .
- Statistical Approaches : Use Bland-Altman plots to assess inter-assay variability and meta-analysis to aggregate data from independent studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Key Modifications :
- Benzothiazole Core : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance electrophilicity and target binding .
- Morpholinopropyl Side Chain : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and bioavailability .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
- Pharmacokinetics :
- ADME Profiling : Radiolabeled compound tracing in rodent plasma, liver microsomes for metabolic stability, and Caco-2 cells for permeability .
- Toxicity :
- Acute Toxicity : Single-dose studies in mice (OECD 423) to determine LD.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Formulation Strategies : Use co-solvents (e.g., DMSO ≤ 0.1%), cyclodextrin complexes, or nanoemulsions to enhance dispersibility .
- Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (50–200 nm) and stability over 24 hours .
Q. What computational tools are effective for predicting binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
